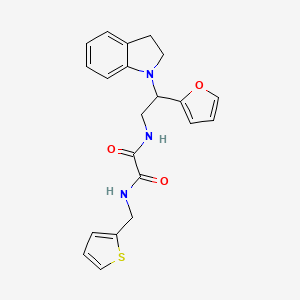

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-20(22-13-16-6-4-12-28-16)21(26)23-14-18(19-8-3-11-27-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZJYQDZDIYQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethylamine, indoline, and thiophen-2-ylmethanol. These intermediates are then subjected to a series of condensation and coupling reactions under controlled conditions to form the final oxalamide structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The industrial production also emphasizes the importance of cost-effective raw materials and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Diversity

Oxalamides exhibit versatility due to variable N1 and N2 substituents. Below is a comparative analysis of key oxalamides:

Structural and Functional Insights

- S336 (Umami Enhancer): The dimethoxybenzyl and pyridyl groups optimize binding to the umami taste receptor (hTAS1R1/hTAS1R3) . Its high NOEL (100 mg/kg bw/day) and low exposure levels (0.003 μg/kg/day in the USA) ensure safety .

- S5456 (CYP3A4 Inhibitor) : Structural similarity to S336 but with 2,3-dimethoxy substitution correlates with moderate CYP3A4 inhibition, suggesting substituent positioning affects enzyme interaction .

- GMC Series (Antimicrobial) : Chlorophenyl and isoindoline-dione substituents enhance antimicrobial activity, likely through membrane disruption .

- The indolinyl moiety may confer rigidity, influencing bioavailability.

Metabolic and Toxicological Considerations

- S336 and S5456 : Rapid metabolism in rat hepatocytes without amide hydrolysis ; primary pathways involve oxidation of methoxy and pyridyl groups .

- Target Compound : Thiophene rings are prone to sulfoxidation or epoxidation, which could generate reactive metabolites. Furan rings may undergo cytochrome P450-mediated oxidation, necessitating toxicological evaluation for hepatotoxicity .

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.

- Indole moiety : Contributes to the compound's biological activity, particularly in anticancer applications.

- Oxalamide functional group : Imparts unique chemical properties that may enhance biological interactions.

The molecular formula is , with a molecular weight of approximately 414.50 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the furan intermediate : This can be achieved through cyclization reactions starting from furan derivatives.

- Synthesis of the indoline structure : Typically involves Fischer indole synthesis or similar methods to create the indole backbone.

- Coupling reactions : The furan and indoline intermediates are coupled using appropriate reagents to form the desired ethyl linkage.

- Formation of the oxalamide linkage : Final coupling with thiophen-2-ylmethyl amine under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, preliminary data suggest that it may affect cell cycle progression and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | 9.6 | Inhibition of DNA synthesis |

Antimicrobial Activity

Apart from anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies have reported moderate activity against several bacterial strains, indicating potential as an antibiotic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymes involved in cell cycle regulation : Modulating their activity could lead to altered cell proliferation rates.

- Receptors associated with apoptosis pathways : Enhancing apoptotic signals in cancer cells.

- DNA synthesis pathways : Inhibiting DNA replication processes essential for cancer cell survival.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of this compound and its analogs. For example, a comparative analysis showed that modifications to the thiophene or furan rings significantly affected biological potency.

Study Highlights

-

A study published in Journal of Medicinal Chemistry demonstrated that structural variations resulted in differing IC50 values across various cancer cell lines, emphasizing the importance of functional group positioning.

"The introduction of electron-withdrawing groups on the furan ring enhanced cytotoxicity against MCF-7 cells" .

- Another investigation highlighted the compound's potential as a lead candidate for further development into a therapeutic agent against multidrug-resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.